molecular formula C7H7F2N B053221 2-(1,1-Difluoroethyl)pyridine CAS No. 114468-02-9

2-(1,1-Difluoroethyl)pyridine

Cat. No.: B053221
CAS No.: 114468-02-9
M. Wt: 143.13 g/mol
InChI Key: LYZJZWBCDGOYQP-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)pyridine is a fluorinated heterocyclic compound with the molecular formula C7H7F2N. It is characterized by the presence of a pyridine ring substituted with a difluoroethyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-Difluoroethyl)pyridine typically involves the introduction of a difluoroethyl group to the pyridine ring. One common method is the reaction of pyridine with 1,1-difluoroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(1,1-Difluoroethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(1,1-Difluoroethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethyl)pyridine involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 2-(1,1-Difluoroethyl)-4-methyl-pyridine
  • 2-Fluoro-4-(difluoromethyl)pyridine
  • 1-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
  • 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether
  • 2-Bromo-4-(difluoromethyl)pyridine
  • 2-Bromo-6-(difluoromethyl)pyridine
  • 3-(Difluoromethyl)pyridine
  • 2-Chloro-5-(difluoromethyl)pyridine
  • 2-Chloro-3-(difluoromethyl)pyridine
  • 2-(Difluoromethyl)pyridine

Uniqueness: 2-(1,1-Difluoroethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,1-difluoroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-7(8,9)6-4-2-3-5-10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZJZWBCDGOYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348741
Record name 2-(1,1-difluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114468-02-9
Record name 2-(1,1-difluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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